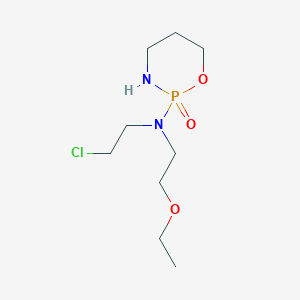
Rhamnetin 3-galactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of rhamnetin, which is an O-methylated flavonol. This compound is found in various plants and fruits and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rhamnetin 3-galactoside typically involves the glycosylation of rhamnetin. One common method is the reaction of rhamnetin with galactose in the presence of an acid catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound can involve the extraction from natural sources such as fruits and vegetables. The extraction process includes solvent extraction, followed by chromatographic separation to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often used to ensure the purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Rhamnetin 3-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation-related diseases.
Medicine: Rhamnetin 3-galactoside has demonstrated anticancer properties in various in vitro and in vivo studies. It is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the food and cosmetic industries for its antioxidant properties. .
Mecanismo De Acción
The mechanism of action of rhamnetin 3-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons and hydrogen ions to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and nitric oxide synthase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Comparación Con Compuestos Similares
Rhamnetin 3-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Quercetin: A non-methoxylated flavonol with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonol with a different glycosylation pattern, exhibiting similar pharmacological activities.
Isorhamnetin: A methylated flavonol with similar antioxidant properties but different metabolic stability
Propiedades
Fórmula molecular |
C22H22O12 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 |
Clave InChI |
PHEWILLIAJUBQE-UVHBULKNSA-N |
SMILES isomérico |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


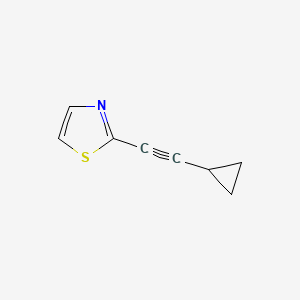
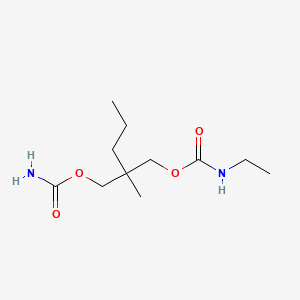
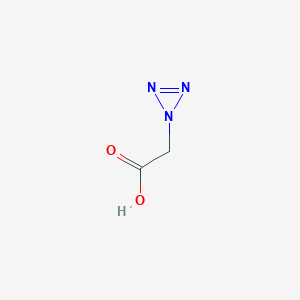
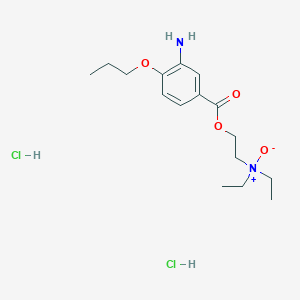
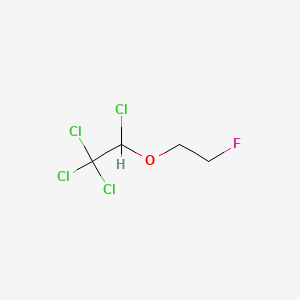
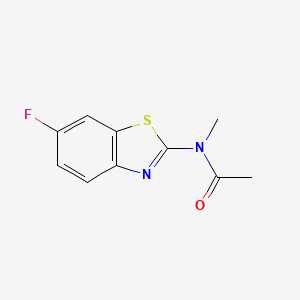
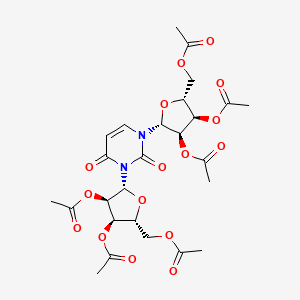

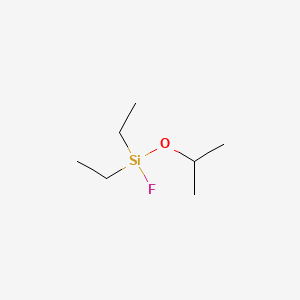

![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)


